5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene
Overview
Description
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene: is a complex organic compound characterized by its bicyclic structure and the presence of butylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene typically involves multiple steps, starting from simpler precursors. One common approach is the Cope rearrangement of endo-5-vinylbicyclo[2.2.1]hept-2-ene . This reaction is carried out under specific conditions, often involving radical cation intermediates at low temperatures (100–150 K) or neutral conditions at higher temperatures (400–440 K) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and scale-up techniques would apply, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The vinyl and bicyclic structures allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary, but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[22
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Industry: May be used in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action for 5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its functional groups. The sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity and specific spatial orientation, which can affect how the compound interacts with enzymes or other biological targets .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- 5-vinylbicyclo[2.2.1]hept-2-ene
- Bicyclo[2.2.1]hept-5-en-2-one
Uniqueness
Compared to these similar compounds, 5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene is unique due to the presence of butylsulfonyl groups, which significantly influence its chemical properties and potential applications. The combination of the bicyclic structure with the sulfonyl groups provides a distinct set of reactivity and interaction profiles, making it a valuable compound for specialized research and industrial applications.
Properties
IUPAC Name |
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4S2/c1-3-5-10-22(18,19)12-9-16-14-7-8-15(13-14)17(16)23(20,21)11-6-4-2/h7-9,12,14-17H,3-6,10-11,13H2,1-2H3/b12-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCBAZUXWWKMNG-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C=CC1C2CC(C1S(=O)(=O)CCCC)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)/C=C/C1C2CC(C1S(=O)(=O)CCCC)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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